molecular formula C9H9Cl2NO B1356132 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide CAS No. 99585-90-7

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide

Cat. No.: B1356132
CAS No.: 99585-90-7
M. Wt: 218.08 g/mol
InChI Key: LKFPDBUGLNXOIP-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H9Cl2NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-chloro-3-methylphenyl group, and the carbon atom of the acetamide is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide typically involves the reaction of 4-chloro-3-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as recrystallization or distillation to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the acetamide group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amides.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary amines and alcohols.

Scientific Research Applications

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide
  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • N-(2,6-Dimethylphenyl)chloroacetamide

Uniqueness

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFPDBUGLNXOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589275
Record name 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-90-7
Record name 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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